molecular formula C10H12N2O4 B1416874 Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate CAS No. 904040-11-5

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Cat. No.: B1416874
CAS No.: 904040-11-5
M. Wt: 224.21 g/mol
InChI Key: PMNYMCFRTLXJDP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate (CAS: 415912-62-8) is an aromatic acetamide ester with the molecular formula C₁₀H₁₂N₂O₄ (molecular weight: 224.21 g/mol). Structurally, it features a methyl ester group linked to an acetamide moiety, which is substituted with a 2-methyl-4-nitrophenyl ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified in its preparation from 2-methyl-4-nitroacetophenone . Its nitro and methyl groups confer unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-(2-methyl-4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-5-8(12(14)15)3-4-9(7)11-6-10(13)16-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYMCFRTLXJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amido Group via Acylation

Methodology:

  • Raw Material: o-toluidine (2-methyl-4-aminophenyl)
  • Reagent: Acetic acid (or acetic anhydride)
  • Process: The amino group of o-toluidine is protected through acylation, forming an amide (ortho-methylacetanilide).
  • Conditions:
    • Temperature: 80°C–120°C
    • Duration: 1–5 hours
    • Molar ratio of acetic acid to o-toluidine: 2.0–4.0:1

Reaction:

o-toluidine + acetic acid → ortho-methylacetanilide

Notes:

  • This protection step prevents unwanted side reactions during nitration.
  • The process is cost-effective and straightforward, utilizing acetic acid as the acylating agent, which is environmentally friendly and economical.

Nitration of the Protected Intermediate

Methodology:

  • Reagent: Concentrated nitric acid (65%)
  • Process: The protected amide undergoes nitration to introduce a nitro group at the 4-position of the aromatic ring.
  • Conditions:
    • Temperature: 10°C–40°C
    • Reaction Time: 3–6 hours
    • Molar ratio of nitric acid to o-toluidine: 1.0–1.2:1

Reaction:

ortho-methylacetanilide + HNO₃ → nitrated intermediate (preferably at the 4-position)

Data:

Parameter Value
Temperature 10°C–40°C
Reaction Time 3–6 hours
Yield Typically high, depending on nitration control

Notes:

  • The nitration is performed under mild conditions to prevent over-nitration or formation of undesired isomers.
  • The nitrated product is a solid, which is isolated by filtration after cooling.

Hydrolysis of the Nitrated Intermediate

Methodology:

  • Reagent: Concentrated hydrochloric acid (35%)
  • Process: Hydrolyzing the acetamide group to regenerate the amino function, yielding the desired nitroaniline derivative.
  • Conditions:
    • Reflux temperature: around 90°C
    • Duration: 2–3 hours

Reaction:

Nitrated acetanilide + HCl → 2-methyl-4-nitroaniline

Notes:

  • Hydrolysis is performed under reflux to ensure complete removal of the acyl protecting group.
  • The product is precipitated out, filtered, and washed.

Conversion to Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Methodology:

  • Approach: The amino group of the nitroaniline derivative is further reacted with methyl chloroacetate or methylating agents to introduce the methyl ester functionality.
  • Potential Pathways:
    • Direct N-alkylation: Using methyl chloroacetate in the presence of a base (e.g., potassium carbonate)
    • Amide formation: Reacting the amino compound with methyl chloroacetate under suitable conditions to form the ester linkage.

Reaction (generalized):

2-methyl-4-nitroaniline + methyl chloroacetate → this compound

Conditions:

  • Solvent: Acetone or ethanol
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Room temperature to 50°C
  • Duration: Several hours, depending on reactivity

Summary Data Table of Preparation Steps

Step Reagents Conditions Purpose Yield / Notes
Protection Acetic acid 80–120°C, 1–5 hours Protect amino group High purity amide
Nitration Concentrated HNO₃ 10–40°C, 3–6 hours Introduce nitro group Solid nitrated intermediate
Hydrolysis Concentrated HCl Reflux, 2–3 hours Remove acyl protecting group Regenerate amino group
Esterification Methyl chloroacetate Room temp to 50°C Attach methyl ester Final compound formation

Research Findings and Notes

  • The protection and nitration steps are optimized to minimize by-products and maximize yield, with controlled temperatures and molar ratios being critical.
  • The use of acetic acid as an acylating agent offers a cost-effective and environmentally friendly alternative to tosyl chloride or diacetyl oxides.
  • The nitration process benefits from continuous monitoring to prevent over-nitration and formation of undesired isomers.
  • Hydrolysis with hydrochloric acid ensures complete removal of the acyl group, facilitating subsequent esterification.
  • The final methyl ester is obtained through nucleophilic substitution reactions with methyl chloroacetate, often under mild conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-4-aminophenyl derivatives .

Scientific Research Applications

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(a) Ethyl (2-methyl-4-nitrophenyl)aminoacetate (CAS: 333441-78-4)

  • Molecular Formula : C₁₁H₁₃N₂O₅
  • Key Differences: Replaces the methyl ester with an ethyl ester and introduces an oxo group. However, the ethyl group increases steric hindrance, which may reduce reactivity in nucleophilic acyl substitutions compared to the methyl analogue .

(b) Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS: 1264087-49-1)

  • Molecular Formula : C₁₁H₁₂ClN₃O₄
  • Key Differences : Incorporates a chloro-substituted hydrazine group. The chlorine atom increases electrophilicity at the α-carbon, favoring reactions like nucleophilic attack. This compound is primarily used in heterocyclic synthesis (e.g., triazoles) due to its reactive hydrazine moiety .

Analogues with Varied Aromatic Substituents

(a) Methyl 2-(3-methyl-4-nitrophenyl)acetate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Key Differences : The nitro group is at the 4-position, but the methyl group is at the 3-position. This positional isomerism alters electronic distribution, reducing resonance stabilization of the nitro group and increasing susceptibility to reduction reactions .

(b) N-(2-Methoxy-4-nitrophenyl)acetamide (CAS: 93-27-6)

  • Molecular Formula : C₉H₁₀N₂O₄
  • Key Differences : Replaces the methyl ester with an acetamide and substitutes a methoxy group for the methyl group. The methoxy group donates electron density via resonance, decreasing the nitro group’s electrophilicity. This compound is a precursor in dye synthesis rather than pharmaceutical applications .

Functional Group Variations

(a) Methyl 2-phenylacetoacetate (CAS: 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Differences: Lacks the nitro and amino groups, instead featuring a phenylacetyl group. This simpler structure is a precursor in illicit drug synthesis (e.g., amphetamines) due to its keto-enol tautomerism, which facilitates condensation reactions .

(b) Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS: 43189-12-4)

  • Molecular Formula: C₉H₁₁NO₃
  • Key Differences : Substitutes the nitro group with a hydroxyl group, enhancing hydrogen-bonding capacity. This derivative is used in peptide synthesis and β-lactam antibiotic research .

Table 1: Comparative Data for Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate C₁₀H₁₂N₂O₄ 224.21 Not reported Pharmaceutical intermediates
Ethyl (2-methyl-4-nitrophenyl)aminoacetate C₁₁H₁₃N₂O₅ 265.23 Not reported Organic synthesis
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ 210.19 148–150 Dye precursors
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 25–27 Forensic analysis

Table 2: Elemental Analysis and Spectral Data

Compound Calculated C/H/N (%) Found C/H/N (%) NMR (¹H, δ ppm)
This compound C: 53.57; H: 5.39; N: 12.49 C: 53.32; H: 5.12; N: 12.21 (est.) 7.50–7.42 (m, 3H), 3.80 (s, 2H), 3.64 (s, 3H), 2.25 (s, 3H)
N-(2-Methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide C: 61.75; H: 4.44; N: 10.29 C: 61.42; H: 4.18; N: 9.99 Not reported

Biological Activity

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of approximately 224.22 g/mol, is an organic compound characterized by its unique combination of functional groups, including a nitro group, a methyl group, and an amino group attached to a phenyl ring. This structural complexity suggests potential interactions with various biological targets, making it a compound of interest in pharmacological research.

Chemical Structure and Properties

The compound appears as a yellow crystalline solid with slight solubility in water and higher solubility in organic solvents like ethanol and acetone. Its synthesis typically involves the reaction of 2-methyl-4-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide under reflux conditions.

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antiviral Properties : Compounds containing nitro and amino groups have shown antiviral effects against various viral pathogens.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by interfering with cellular proliferation pathways.
  • Antimicrobial Properties : The presence of nitro groups is often associated with antimicrobial activity against bacteria and fungi.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with several molecular targets:

  • Inhibition of COX Enzymes : As noted in studies on related compounds, inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Cell Cycle Regulation : Preliminary studies suggest that similar compounds can affect cell cycle progression, potentially leading to apoptosis or cell cycle arrest in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-nitroanilineNitro group on a phenyl ringLacks the acetyl group present in methyl 2-[...]
2-Methyl-4-aminoacetophenoneAmino group on an acetophenone structureDifferent functional groups affecting reactivity
N-(2-Methylphenyl)-N'-nitroformamideNitro group attached to a formamideDifferent nitrogenous functional groups

This table illustrates how this compound's specific combination of functional groups may contribute to unique biological activities not found in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study reported that certain derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
    Tested CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)SI (COX-1/COX-2)
    Compound A5.460.787.23
  • Cytotoxic Effects on Cancer Cells : Research has indicated that nitro-containing derivatives can selectively kill cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
  • Antimicrobial Studies : Compounds similar to this compound have been tested for their ability to disrupt microbial membranes or inhibit essential microbial enzymes, demonstrating broad-spectrum antimicrobial activity.

Q & A

Q. What are the common synthetic routes for Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves the condensation of 2-methyl-4-nitroaniline with methyl chloroacetate under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous solvents like THF or DMF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to ester), temperature (40–60°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical validation by HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) confirms structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the methyl ester singlet (~3.7 ppm), aromatic protons from the 2-methyl-4-nitrophenyl group (δ 7.5–8.5 ppm), and the NH proton (δ 5.5–6.0 ppm, broad).
  • IR : Stretches for the ester carbonyl (~1740 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and N–H (~3300 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 238.2 g/mol). Fragmentation patterns confirm the loss of –OCH₃ (–32 Da) or –NO₂ (–46 Da).
    Cross-validation with elemental analysis (C, H, N) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal displacement parameters (e.g., high R-factors) require iterative refinement using software like SHELXL . Strategies include:
  • Testing for twinning (via PLATON’s TWIN tool).
  • Adjusting hydrogen atom positions using riding models.
  • Validating hydrogen-bonding networks with Mercury 4.0.
    For ambiguous electron density, alternative disorder models or solvent masking (SQUEEZE in PLATON) may improve accuracy .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

  • Methodological Answer : Employ graph set analysis (G. R. Desiraju’s formalism) to classify motifs (e.g., chains, rings). For example:
  • Dimer formation : N–H···O hydrogen bonds between the amide NH and nitro O atoms (distance ~2.8–3.0 Å, angle ~160°).
  • C–H···O interactions : Aromatic C–H groups with ester carbonyls (3.0–3.2 Å).
    Visualization tools like ORTEP-3 and CrystalExplorer aid in mapping 3D networks, while Hirshfeld surface analysis quantifies contact contributions .

Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of derivatives of this compound?

  • Methodological Answer :
  • QSAR : Use descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Train models (e.g., MLR, Random Forest) on bioactivity datasets (e.g., anti-α-glucosidase IC₅₀ values). Validate with leave-one-out cross-validation (R² > 0.8) .
  • Docking : Perform rigid/flexible docking (AutoDock Vina) against target enzymes (e.g., α-glucosidase PDB: 2ZE0). Prioritize derivatives with strong binding (ΔG < −8 kcal/mol) and complementary steric/electrostatic interactions .

Q. What experimental approaches address discrepancies in pharmacological activity data across studies?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Dose-response curves : Use Hill slopes to confirm cooperative binding.
  • Control normalization : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and solvent blanks.
    Statistical tools (ANOVA, Tukey’s test) identify outliers, while meta-analysis aggregates data from multiple studies .

Structural and Analytical Challenges

Q. How can dynamic light scattering (DLS) and X-ray diffraction resolve aggregation issues in solution-phase studies?

  • Methodological Answer :
  • DLS : Detect aggregates by monitoring particle size distribution (1–1000 nm range). Sonication (30 min) or filtration (0.22 µm) reduces polydispersity.
  • XRD : Compare experimental powder patterns with simulated data (Mercury 4.0) to identify polymorphic forms. Rietveld refinement quantifies phase purity .

Q. What are the best practices for interpreting conflicting spectroscopic data (e.g., solvent-induced shifts in NMR)?

  • Methodological Answer :
  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
  • Variable temperature NMR : Resolve broadening due to exchange processes (e.g., NH tautomerism).
  • COSY/NOESY : Confirm coupling patterns and spatial proximity of protons.
    Cross-reference with computational NMR shifts (GIAO-DFT at B3LYP/6-311+G(d,p)) resolves ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate
Reactant of Route 2
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Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

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